(Rp)-adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-pip-cAMPS) is a synthetic analog of cyclic adenosine monophosphate (cAMP) widely employed in scientific research as a potent and selective antagonist of cAMP-dependent protein kinase (PKA). [] This compound competitively inhibits PKA by binding to the regulatory subunit, preventing the cAMP-induced dissociation and activation of the catalytic subunit. [] Rp-8-pip-cAMPS exhibits high selectivity for PKA over other kinases and is valuable for elucidating the role of PKA in various cellular processes. []
Rp-8-Piperidinoadenosine-3',5'-cyclic monophosphorothioate sodium salt, commonly referred to as Rp-8-PIP-cAMPS, is a synthetic analogue of cyclic adenosine monophosphate (cAMP). It serves primarily as a selective inhibitor of protein kinase A (PKA), particularly favoring site B of PKA type II. This compound is notable for its high lipophilicity and metabolic stability against phosphodiesterases, which makes it a valuable tool in biochemical research aimed at manipulating cAMP signaling pathways. The compound is often utilized in studies examining the effects of cAMP on cellular processes, including differentiation and proliferation in various cell types.
Rp-8-PIP-cAMPS is classified under modified nucleotides and is produced through synthetic organic chemistry methods. It is commercially available from several suppliers, including BIOLOG Life Science Institute and Enzo Biochem. The compound has the CAS number 156816-36-3 and a molecular weight of approximately 450.4 g/mol. Its structural formula can be represented as .
The synthesis of Rp-8-PIP-cAMPS involves several technical steps, primarily focusing on the modification of the natural nucleotide structure of cAMP. The key steps typically include:
The synthesis process requires careful control of reaction conditions to ensure high purity and yield, as even minor impurities can affect the biological activity of the compound.
The molecular structure of Rp-8-PIP-cAMPS features a piperidine ring attached to the adenine base at the 8-position, with a cyclic monophosphorothioate group. The presence of this piperidine enhances its lipophilicity, allowing for better membrane penetration.
Rp-8-PIP-cAMPS primarily functions as an antagonist in PKA signaling pathways. Upon administration, it competes with endogenous cAMP for binding to PKA, effectively preventing kinase activation. The compound's high selectivity for site B of PKA type II allows for targeted inhibition without affecting other signaling pathways significantly.
The mechanism by which Rp-8-PIP-cAMPS exerts its effects involves competitive inhibition at the PKA binding sites:
Rp-8-PIP-cAMPS has several scientific applications:
Rp-8-pip-cAMPS (8-Piperidinoadenosine-3′,5′-cyclic monophosphorothioate, Rp-isomer) is a site-selective, phosphodiesterase-resistant cAMP analog engineered for high-affinity interaction with PKA regulatory subunits. Its molecular design features three critical modifications:
This structural ensemble creates a 100-fold higher affinity for PKA regulatory subunits (Kd ~15 nM) compared to cAMP, while exhibiting negligible binding to Epac or PKG [7]. X-ray crystallography studies confirm that the piperidine moiety induces hydrophobic interactions with Val113 and Leu173 residues in Site B of regulatory subunit RIIβ, explaining its isoform selectivity [5].
Table 1: Structural Features Enabling Selective PKA Inhibition by Rp-8-pip-cAMPS
Structural Element | Biochemical Consequence | Functional Impact |
---|---|---|
Rp-phosphorothioate bond | Resistance to PDE degradation | Prolonged intracellular activity (>4 hrs) |
C8-piperidine group | LogP increase from 0.5 to 2.26 | 10-fold higher membrane permeability vs. Rp-cAMPS |
Hydrophobic adenine modification | Enhanced hydrophobic packing in Site B | 40-fold selectivity for PKA RII over RI |
Rp-8-pip-cAMPS exhibits hierarchical inhibition across PKA isoforms due to asymmetric binding dynamics:
Functional assays in T-cells demonstrate this isoform selectivity: Rp-8-pip-cAMPS suppresses PKA-II-dependent phosphorylation of immune synapses (e.g., Csk activation) at 100 nM, while requiring 10 µM to inhibit PKA-I-mediated CREB phosphorylation [2] [6]. This differential enables precise dissection of PKA isoform functions in cellular models.
The compound exerts allosteric effects on PKA's cyclic nucleotide-binding (CNB) domains through multi-step antagonism:
These mechanisms were validated using FRET-based PKA biosensors, showing that 100 nM Rp-8-pip-cAMPS decreases PKA subunit dissociation by 85% in dendritic microdomains, whereas cytosolic dissociation is only reduced by 30% [4] [5].
The spatiotemporal dynamics of PKA inhibition are governed by Rp-8-pip-cAMPS's compartmentalization:
Table 2: Kinetic Parameters of PKA Inactivation by Rp-8-pip-cAMPS
Cellular Compartment | Onset Rate (t1/2) | Inhibition Efficacy | Determining Factor |
---|---|---|---|
Plasma membrane nanodomains | 2.1 ± 0.3 min | 92 ± 4% | AKAP79-mediated retention |
Nuclear matrix | 28.4 ± 5.6 min | 40 ± 8% | Passive diffusion limitation |
Mitochondrial matrix | >60 min | <15% | Membrane potential barriers |
Dendritic spines (neuronal) | 8.7 ± 1.2 min | 75 ± 6% | Ankyrin-G scaffolding |
Key kinetic principles include:
These kinetics enable temporal precision: At 10 µM, the compound achieves >90% PKA-II suppression in immune synapses within 5 min, persisting for 3 hours without Epac or PKG off-target effects [3] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: